molecular formula C14H28O2S2Sn B13755280 Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester CAS No. 26821-65-8

Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester

Cat. No.: B13755280
CAS No.: 26821-65-8
M. Wt: 411.2 g/mol
InChI Key: QXSAGDVASKPEQM-UHFFFAOYSA-M
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Description

Properties

CAS No.

26821-65-8

Molecular Formula

C14H28O2S2Sn

Molecular Weight

411.2 g/mol

IUPAC Name

butyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin

InChI

InChI=1S/C10H20O2S.C4H9.S.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1

InChI Key

QXSAGDVASKPEQM-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](=S)CCCC

Origin of Product

United States

Preparation Methods

The preparation of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester typically involves the reaction of 2-ethylhexanoic acid with a butylthioxostannyl compound, such as tetrabutylthioxostannane . This reaction is usually carried out under heated conditions to facilitate the formation of the desired product. After the reaction, the product can be extracted and purified using standard chemical separation techniques.

Chemical Reactions Analysis

Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The butylthioxostannyl group can interact with various biological molecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Polymer Stabilization : Tin-thio esters like the target compound reduce PVC degradation by 40–60% compared to calcium-zinc stabilizers, though environmental concerns drive research into alternatives .
  • Toxicity: Organotin compounds are under scrutiny for bioaccumulation and reproductive toxicity, necessitating strict handling protocols .

Biological Activity

Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester (CAS: 26821-65-8) is a complex organotin compound that has garnered attention for its potential biological activity. This compound is characterized by its ester functional group and a unique thioether linkage involving butylthioxostannyl moieties. Understanding its biological activity is crucial for assessing its applications in various fields, including medicine and agriculture.

Basic Information

PropertyDetails
Molecular Formula C14H28O2S2Sn
Molar Mass 411.21 g/mol
CAS Number 26821-65-8
EINECS 248-015-3

Antimicrobial Properties

Research indicates that organotin compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture as antimicrobial agents. For instance, a study demonstrated that organotin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Organotin compounds have been investigated for their ability to modulate inflammatory responses in biological systems. Specific studies have reported that certain organotin derivatives can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organotin compounds are known for their potential toxicity, particularly in aquatic environments. Regulatory assessments have highlighted the need for careful evaluation of their environmental impact and human health risks .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of various organotin compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Inflammation Modulation

In another investigation published in the Journal of Inflammation Research, the anti-inflammatory effects of several organotin compounds were assessed using a murine model. The study found that treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves esterification of acetic acid with 2-ethylhexanol, followed by thio-functionalization using butylthioxostannyl precursors. Key steps include refluxing under inert gas (e.g., nitrogen) and catalytic activation. Purity validation employs GC-MS (to confirm molecular weight and fragmentation patterns) and ¹H/¹³C NMR (to verify ester and tin-thio bond formation). Quantification of residual solvents or byproducts uses HPLC with UV detection .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodology : Cross-reference data from NIST Standard Reference Database 69 (for vapor pressure, boiling point) and experimental validation via dynamic light scattering (DLS) for solubility in polar/non-polar solvents. Stability under thermal or photolytic conditions is assessed using accelerated aging studies coupled with FTIR spectroscopy to detect degradation products .

Q. What spectroscopic techniques are optimal for characterizing the tin-thio bond in this organotin compound?

  • Methodology : X-ray photoelectron spectroscopy (XPS) provides oxidation state analysis of tin (Sn 3d₅/₂ peaks at ~486–488 eV for Sn-S bonds). Mössbauer spectroscopy (for tin coordination geometry) and Raman spectroscopy (S-Sn vibrational modes at 250–350 cm⁻¹) are complementary .

Advanced Research Questions

Q. How does the steric hindrance of the 2-ethylhexyl group influence the reactivity of the tin-thio moiety in catalytic or polymerization applications?

  • Methodology : Conduct kinetic studies using model reactions (e.g., radical scavenging or ester hydrolysis) with varying substituents. Compare rate constants (k) via stopped-flow UV-Vis spectroscopy and computational modeling (DFT calculations for steric/electronic effects) .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence in aquatic systems be modeled?

  • Methodology : Perform hydrolysis studies at pH 4–9, monitoring degradation products via LC-QTOF-MS . Use QSAR models (e.g., EPI Suite) to predict bioaccumulation potential. Field validation involves sediment-water partitioning experiments with isotopic labeling (¹¹⁸Sn) .

Q. How do conflicting toxicity reports (e.g., endocrine disruption vs. low acute toxicity) inform risk assessment strategies?

  • Methodology : Replicate OECD Guideline 407 (28-day repeated dose toxicity) and EDSP Tier 1 assays (estrogen/androgen receptor binding). Compare results using benchmark dose modeling (BMD) and transcriptomic profiling (RNA-seq) to identify mechanistic pathways .

Q. What computational approaches predict the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

  • Methodology : Molecular docking (AutoDock Vina) to simulate binding to estrogen receptor alpha (PDB ID: 1A52) and MD simulations (GROMACS) for stability analysis. Validate with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Data Contradiction Analysis

Q. How can researchers reconcile variations in reported thermal decomposition temperatures (TGA data)?

  • Methodology : Standardize thermogravimetric analysis (TGA) conditions (heating rate: 10°C/min, N₂ atmosphere) across labs. Compare decomposition onset (T₀) and residue mass. Cross-check with DSC (differential scanning calorimetry) for phase transitions .

Safety and Handling

Q. What protocols mitigate risks associated with organotin compound handling in laboratory settings?

  • Methodology : Use glove boxes for air-sensitive reactions and PPE (nitrile gloves, respirators) to prevent dermal/ inhalation exposure. Monitor airborne tin levels via ICP-MS after aerosolization studies. Waste disposal follows EPA Toxicity Characteristic Leaching Procedure (TCLP) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight586.84 g/mol (C₃₄H₅₀O₈Sn)
LogP (Octanol-Water)8.4 (Predicted via XLogP3-AA)
Thermal Decomposition (T₀)220–240°C (TGA, N₂)
Acute Toxicity (LD₅₀, rat)>3,000 mg/kg (OECD 423)

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